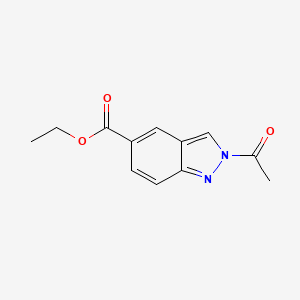

Ethyl 2-acetyl-2H-indazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-acetylindazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-14(13-11)8(2)15/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAJGUUQNOOYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CN(N=C2C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in a solvent like toluene . This reaction yields an intermediate, which is further processed to obtain the desired indazole derivative.

Industrial Production Methods

Industrial production methods for Ethyl 2-acetyl-2H-indazole-5-carboxylate often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2H-indazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

Ethyl 2-acetyl-2H-indazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-acetyl-2H-indazole-5-carboxylate

Structural Differences : The methyl ester analog replaces the ethyl group in the target compound with a methyl group at the carboxylate position.

Implications :

- Molecular Weight : The methyl derivative has a molecular weight of 218.21 g/mol, compared to 232.23 g/mol for the ethyl variant, due to the smaller alkyl chain .

- Synthetic Accessibility : Methyl esters are often easier to hydrolyze than ethyl esters, which could influence metabolic stability in biological systems.

Ethyl 2H-indazole-5-carboxylate

Structural Differences : This analog lacks the acetyl group at position 2.

Implications :

- Electronic Effects : The absence of the electron-withdrawing acetyl group may increase the electron density of the indazole ring, altering reactivity or binding affinity.

- Biological Activity : Acetyl groups often participate in hydrogen bonding or hydrophobic interactions; their removal could reduce target engagement .

Ethyl 5-methoxy-2H-indazole-7-carboxylate

Structural Differences : The methoxy group at position 5 and carboxylate at position 7 distinguish this positional isomer.

Implications :

- Regiochemistry : The shift of the carboxylate from position 5 to 7 may sterically hinder interactions with target proteins.

Ethyl 2-aminothiazole-5-carboxylate

Structural Differences: Replaces the indazole core with a thiazole ring and introduces an amino group at position 2. Implications:

- Heterocycle Properties : Thiazoles are more electron-deficient than indazoles, which could affect redox properties or binding to metal ions.

- Functional Groups: The amino group may introduce hydrogen-bonding capabilities absent in the acetylated indazole derivative .

Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Structural Differences : Features an imidazole ring instead of indazole, with an ethyl group at position 5.

Implications :

- Aromaticity and Basicity : Imidazoles are more basic than indazoles, which could influence protonation states under physiological conditions.

| Property | Ethyl 2-acetyl-2H-indazole-5-carboxylate | Ethyl 5-ethyl-1H-imidazole-2-carboxylate |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃ | C₈H₁₂N₂O₂ |

| Molecular Weight (g/mol) | 232.23 | 168.19 |

| Core Structure | Indazole | Imidazole |

| Key Reference |

Q & A

Q. Critical Factors :

- Temperature : Excessive heat during acetylation may lead to decomposition.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

Table 1 : Comparison of Synthetic Methods for Indazole Derivatives

How can X-ray crystallography be applied to determine the structure of Ethyl 2-acetyl-2H-indazole-5-carboxylate, and what challenges arise during refinement?

Advanced Research Question

X-ray crystallography is critical for confirming molecular geometry and substituent positions. Key steps include:

- Crystal Growth : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to obtain single crystals.

- Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.

- Refinement : Employ SHELXL for small-molecule refinement, addressing challenges like:

- Disorder : Acetyl or ethyl groups may exhibit rotational disorder, requiring split-atom models.

- Thermal Motion : High B-factors for flexible groups necessitate anisotropic refinement.

Methodological Tip : For ambiguous electron density, use Fourier difference maps to resolve hydrogen bonding or solvent inclusion.

What analytical techniques are most effective for characterizing purity and functional groups in Ethyl 2-acetyl-2H-indazole-5-carboxylate?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 2.6 ppm (acetyl CH₃), and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) differentiate ester and acetyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺ at m/z 247.0952 for C₁₂H₁₂N₂O₃).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% by AUC).

How does the acetyl group at position 2 influence the reactivity of Ethyl 2-acetyl-2H-indazole-5-carboxylate compared to other indazole derivatives?

Advanced Research Question

The acetyl group enhances electrophilicity at adjacent positions, enabling:

- Nucleophilic Substitution : Reactivity at the 3-position with amines or thiols under mild conditions.

- Hydrogen Bonding : The acetyl oxygen acts as a hydrogen bond acceptor, influencing crystal packing and biological interactions.

Table 2 : Reactivity Comparison of Indazole Derivatives

| Compound | Reactivity at Position 3 | Key Functional Group |

|---|---|---|

| Ethyl 1H-indazole-5-carboxylate | Low (unsubstituted) | Ester |

| Ethyl 2-acetyl-2H-indazole-5-carboxylate | High | Acetyl + Ester |

| 2-(2-Methyl-2H-indazol-5-yl)acetic acid | Moderate | Methyl + Carboxylic acid |

What strategies resolve contradictions in biological activity data for Ethyl 2-acetyl-2H-indazole-5-carboxylate across studies?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines).

- Solubility Issues : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts.

- Metabolic Stability : Assess hepatic microsomal stability to differentiate intrinsic vs. metabolite-driven activity.

Case Study : Inconsistent anti-inflammatory data may stem from varying NF-κB inhibition assays (e.g., ELISA vs. luciferase reporter) .

What computational methods predict the interaction of Ethyl 2-acetyl-2H-indazole-5-carboxylate with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2).

- MD Simulations : GROMACS simulations (100 ns) evaluate binding stability and hydration effects.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity .

How can derivatives of Ethyl 2-acetyl-2H-indazole-5-carboxylate be designed to enhance pharmacological properties?

Advanced Research Question

- Bioisosteric Replacement : Substitute the acetyl group with trifluoroacetyl (improved metabolic stability).

- Prodrug Design : Convert the ethyl ester to a tert-butyl ester for enhanced bioavailability.

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., sulfonamide for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.